1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
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Overview
Description
1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by a fused ring system that includes a pyridine, oxazepine, and benzyl group, making it a versatile scaffold for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , a histamine H4 receptor agonist , and a non-nucleoside HIV-1 reverse transcriptase inhibitor .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an ugi four-component reaction followed by an intramolecular o-arylation .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in depression, pain, calcium channel regulation, histamine response, and hiv-1 reverse transcription .
Result of Action
Similar compounds have been found to have a variety of effects, including antidepressant effects, analgesic effects, calcium channel antagonism, histamine h4 receptor agonism, and inhibition of hiv-1 reverse transcription .
Action Environment
Similar compounds have been synthesized under a variety of conditions, including basic conditions in a microwave oven, copper catalysis, and heating in anhydrous toluene or under solvent-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride typically involves multi-step processes that include cyclization reactions. One common method involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach utilizes copper-catalyzed C-N and C-O coupling reactions, which are efficient and provide good regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation. This method is advantageous due to its simplicity and the ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Dihydrobenz[e][1,4]oxazepin-2(3H)-ones: These compounds have shown anthelmintic activity and are being explored for their potential in treating parasitic infections.
Benzylpiperazine (BZP): A compound with stimulant properties, often compared to amphetamines.
Uniqueness
1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride stands out due to its unique fused ring system, which provides a versatile scaffold for drug development. Its ability to undergo various chemical modifications makes it a valuable compound for creating new therapeutic agents with diverse biological activities.
Properties
IUPAC Name |
1-benzyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15-11-19-10-13-8-16-7-6-14(13)17(15)9-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAYUGAFJXKZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(C(=O)COC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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